
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to a benzimidoyl chloride core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidoyl Chloride Core: The initial step involves the formation of the benzimidoyl chloride core through the reaction of a suitable benzimidazole derivative with thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Hydroxy Group: The hydroxy group is incorporated through a hydroxylation reaction, often using hydrogen peroxide (H₂O₂) or other oxidizing agents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidoyl derivatives.
科学研究应用
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
- 3-Fluoro-5-(trifluoromethyl)benzoic Acid
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid
Uniqueness
3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct reactivity and properties
属性
分子式 |
C8H4ClF4NO |
|---|---|
分子量 |
241.57 g/mol |
IUPAC 名称 |
3-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-5(8(11,12)13)3-6(10)2-4/h1-3,15H |
InChI 键 |
YZRGMRRGXMSXAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


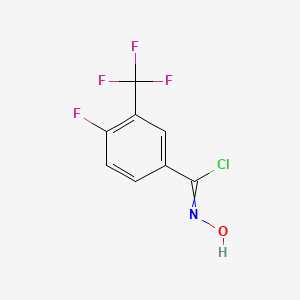
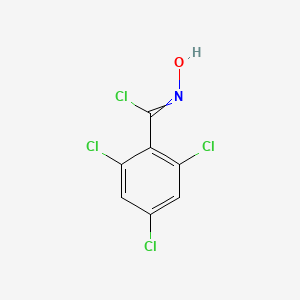
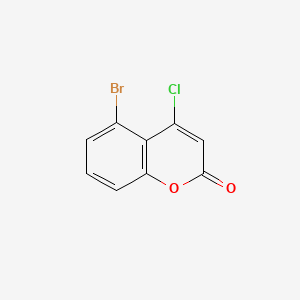
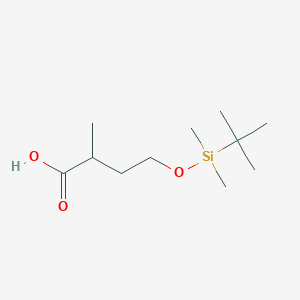
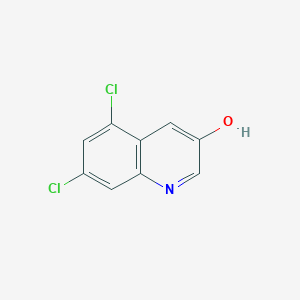

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

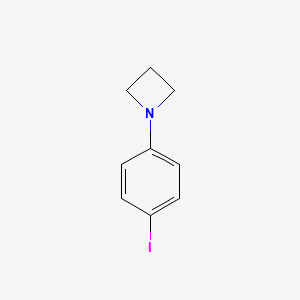
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
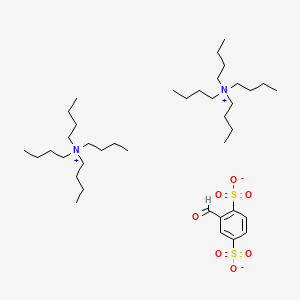

![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
